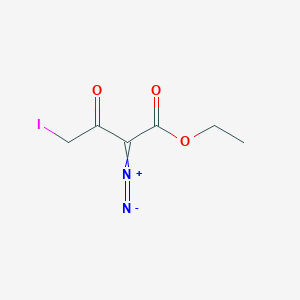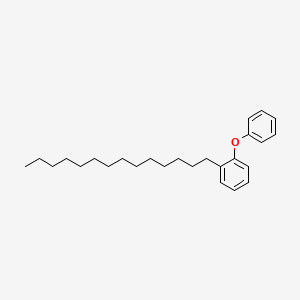
1-Phenoxy-2-tetradecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxy-2-tetradecylbenzene is an organic compound with the molecular formula C26H38O. It is a derivative of benzene, characterized by the presence of a phenoxy group and a tetradecyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenoxy-2-tetradecylbenzene can be synthesized through several methods. One common approach involves the reaction of phenol with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenoxy-2-tetradecylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkylated phenols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Alkylated phenols.
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
1-Phenoxy-2-tetradecylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants .
Mécanisme D'action
The mechanism of action of 1-Phenoxy-2-tetradecylbenzene involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Comparaison Avec Des Composés Similaires
Tetradecylbenzene: Lacks the phenoxy group, resulting in different chemical properties and applications.
Phenoxybenzene: Lacks the tetradecyl chain, affecting its lipophilicity and biological activity.
1-Phenyltetradecane: Similar structure but without the phenoxy group, leading to variations in reactivity and applications .
Uniqueness: 1-Phenoxy-2-tetradecylbenzene is unique due to the presence of both the phenoxy group and the tetradecyl chain. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
84230-10-4 |
|---|---|
Formule moléculaire |
C26H38O |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
1-phenoxy-2-tetradecylbenzene |
InChI |
InChI=1S/C26H38O/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-24-20-17-18-23-26(24)27-25-21-15-13-16-22-25/h13,15-18,20-23H,2-12,14,19H2,1H3 |
Clé InChI |
QSYJZZGWEQCDGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


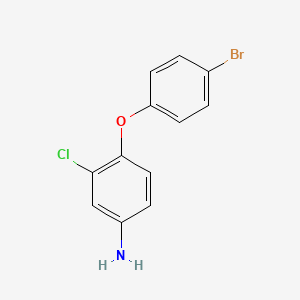

![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
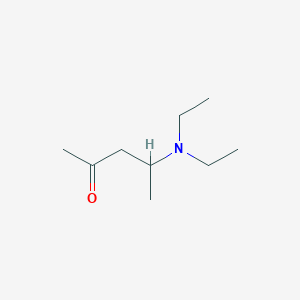
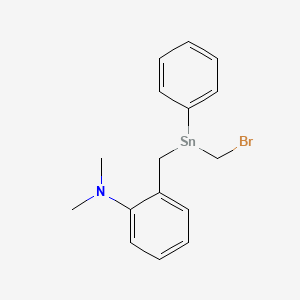
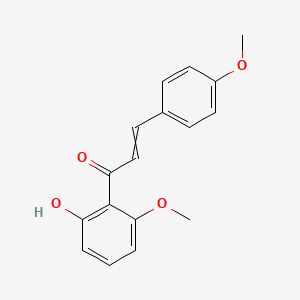
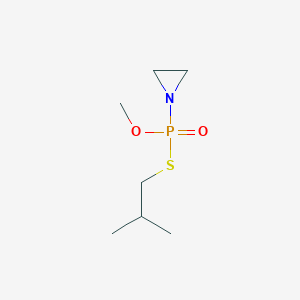

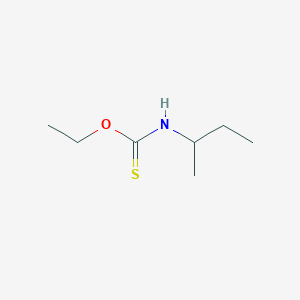
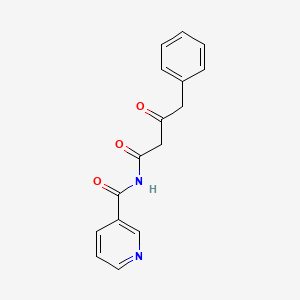
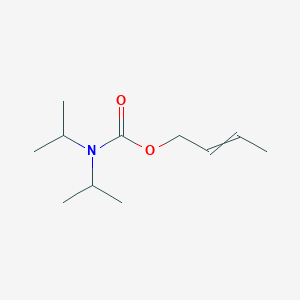
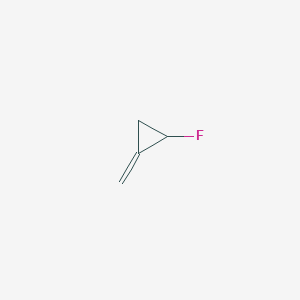
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
